molecular formula C20H20N2OS B2987860 2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide CAS No. 1421515-51-6

2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide

Cat. No. B2987860
CAS RN: 1421515-51-6
M. Wt: 336.45
InChI Key: RIYWVMWWGIDHBP-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The structure of thiazoles includes sulfur and nitrogen at position-1 and -3, respectively .


Synthesis Analysis

Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of thiazoles can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives can be complex and depend on the specific substituents on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be analyzed using various techniques such as NMR, IR spectroscopy, and mass spectrometry .

Scientific Research Applications

Luminescent Properties and Applications

A study explored the luminescent properties of benzothiazole derivatives, including compounds similar to 2-phenyl-N-(4-(thiazol-2-yl)benzyl)butanamide. These compounds exhibit various emission regions, useful for white-light emission applications in devices. This is due to the existence of an excited-state intramolecular proton transfer process (Lu et al., 2017).

Synthesis and Biological Evaluation

Another study focused on the synthesis and biological evaluation of derivatives combining a benzisothiazole and 4-thiazolidinone in one framework. The compounds, including analogs of this compound, demonstrated significant anti-inflammatory and potential wound healing effects (Incerti et al., 2018).

Antimicrobial Agents

A series of derivatives including this compound were synthesized and tested for antimicrobial activity. Some of these compounds exhibited more potent effects than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer Agents

Another research effort synthesized new pharmacophores containing thiazole moieties, akin to this compound, which were evaluated as potent anticancer agents. The study emphasized the importance of the thiazole moiety in the structure for anticancer activity (Gomha et al., 2017).

Safety and Hazards

The safety and hazards of thiazole derivatives depend on their specific structure and biological activity. Some thiazole derivatives have been found to have anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

The future directions for research on thiazole derivatives could include the design and synthesis of new derivatives with improved biological activity, the investigation of their mechanisms of action, and the development of methods for their synthesis .

properties

IUPAC Name

2-phenyl-N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-2-18(16-6-4-3-5-7-16)19(23)22-14-15-8-10-17(11-9-15)20-21-12-13-24-20/h3-13,18H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYWVMWWGIDHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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